

Application Notes and Protocols for DKM 2-93

Administration in Xenograft Studies

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Compound of Interest

Compound Name: DKM 2-93

Cat. No.: B1670797

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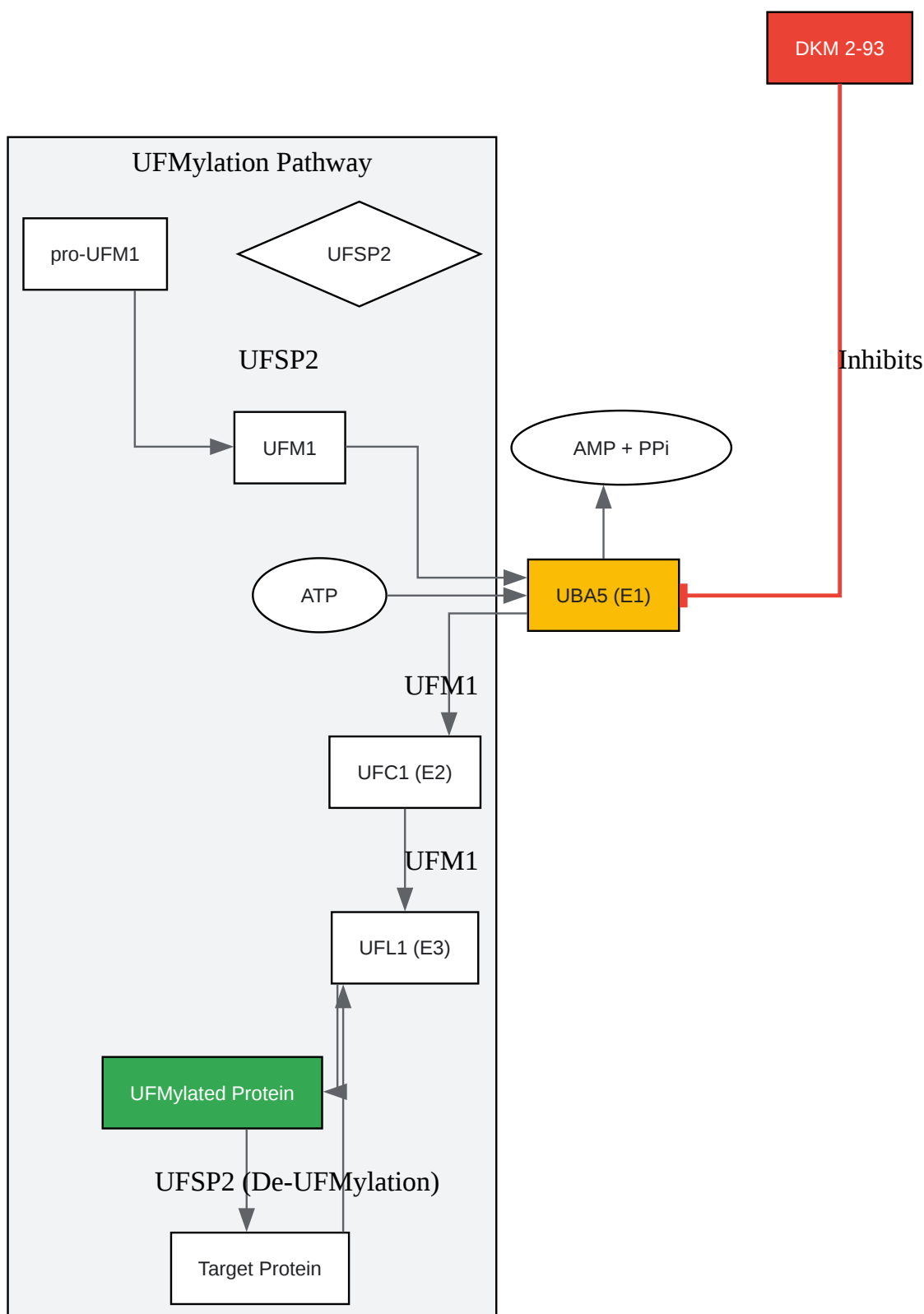
Introduction

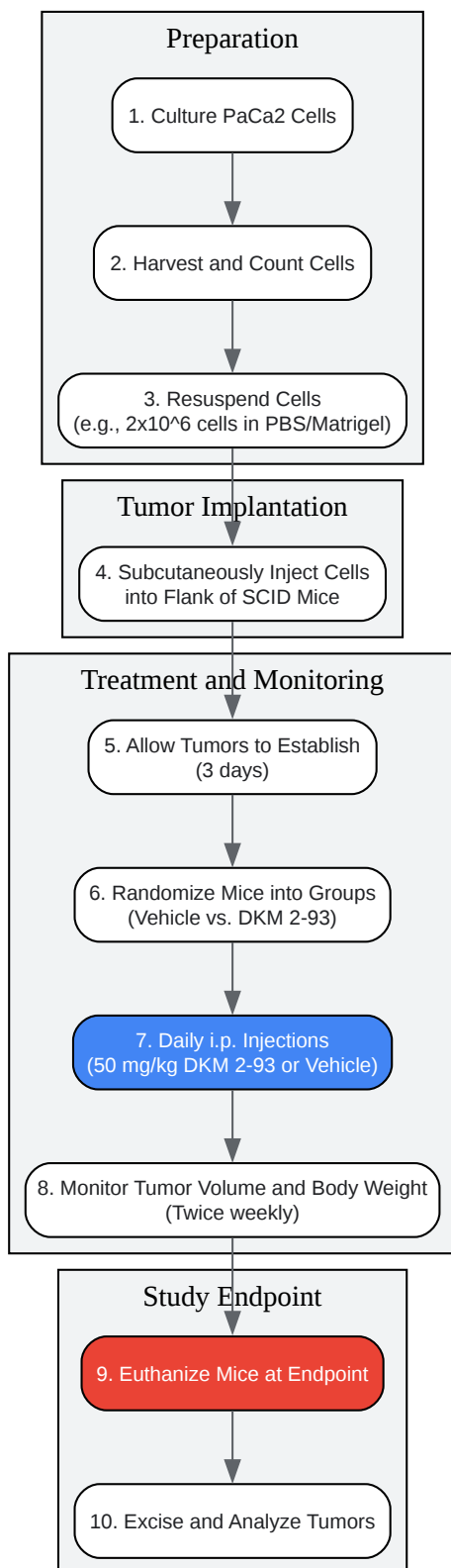
DKM 2-93 is a covalent and relatively selective inhibitor of the ubiquitin-like modifier activating enzyme 5 (UBA5).^{[1][2][3][4][5][6]} By covalently modifying the catalytic cysteine residue (Cys250) of UBA5, **DKM 2-93** effectively inhibits the UFMylation pathway, a post-translational modification system implicated in various cellular processes, including protein degradation, cell signaling, and the endoplasmic reticulum (ER) stress response.^{[2][4][6][7][8][9][10]} Inhibition of this pathway has emerged as a promising therapeutic strategy in oncology, particularly in pancreatic cancer.^{[2][4][5]}

These application notes provide a comprehensive overview and detailed protocols for the administration of **DKM 2-93** in preclinical xenograft models, based on published studies.

Mechanism of Action of DKM 2-93

DKM 2-93 targets UBA5, the E1 activating enzyme responsible for the initial step in the UFMylation cascade.^[8] UBA5 activates the ubiquitin-fold modifier 1 (UFM1) in an ATP-dependent process.^{[8][9]} The activated UFM1 is then transferred to the E2 conjugating enzyme, UFC1, and subsequently to a target protein with the help of the E3 ligase, UFL1.^{[8][9]} By inhibiting UBA5, **DKM 2-93** blocks this entire pathway, leading to an accumulation of unfolded proteins and induction of ER stress, which can selectively impair the survival of cancer cells.





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